molecular formula C9H20ClNO2 B1382926 2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride CAS No. 1803571-74-5

2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride

Cat. No.: B1382926
CAS No.: 1803571-74-5
M. Wt: 209.71 g/mol
InChI Key: BZVMTVNSNJQAQT-UHFFFAOYSA-N
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Description

“2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride” is a compound with the CAS Number: 1803571-74-5 . It has a molecular weight of 209.72 . The IUPAC name for this compound is 2-amino-3-isopropyl-4-methylpentanoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19NO2.ClH/c1-5(2)7(6(3)4)8(10)9(11)12;/h5-8H,10H2,1-4H3,(H,11,12);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Preparation in AM-Toxins : The L-form of derivatives of 2-amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride are used as constituent amino acids in AM-toxins. A method involving hydrolysis by hydrochloric acid is described for these amino acids (Shimohigashi, Lee, & Izumiya, 1976).

  • Biosynthesis Inhibition : Analogues of this compound have been synthesized and studied for their role in inhibiting mycolic acid biosynthesis, crucial for mycobacterial cell walls (Hartmann et al., 1994).

  • Anticonvulsant Activity : Research has shown the synthesis and potential anticonvulsant activity of certain esters based on this compound, highlighting its potential in neurological studies (Nesterkina et al., 2022).

Chemical Characterization and Modification

  • Antibiotic Synthesis : The compound has been synthesized as part of the structure of antibiotics like pyridomycin, indicating its utility in developing antimicrobial agents (Kinoshita & Mariyama, 1975).

  • Metabotropic Excitatory Amino Acid Agonist : Derivatives of this compound have been identified as specific and potent agonists at metabotropic excitatory amino acid receptors, contributing to our understanding of synaptic transmission (Bräuner‐Osborne et al., 1996).

  • AMPA Receptors Potentiator : Certain analogues act as potent potentiators of AMPA receptors, which play a crucial role in fast synaptic transmission in the central nervous system (Shepherd et al., 2002).

Biochemical and Pharmaceutical Applications

  • Nitric Oxide Synthase Inhibition : Some derivatives have been designed to inhibit nitric oxide synthases, enzymes involved in various physiological and pathological processes (Ulhaq et al., 1998).

  • IR-Detectable Metal–Carbonyl Tracers : Complexes involving derivatives of 2-amino-4-methyl-3-(propan-2-yl)pentanoic acid have been synthesized for use as IR-detectable metal–carbonyl tracers in amino function analysis (Kowalski et al., 2009).

  • Synthesis of Enantiopure Derivatives : Research has been conducted on the stereoselective synthesis of its derivatives, important for the study of chiral molecules in pharmaceuticals (Herdeis & Lütsch, 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These represent skin irritation, eye irritation, and respiratory irritation respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific enzymes or receptors, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular interactions is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. For instance, the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression or metabolic flux. These temporal effects are essential for understanding the compound’s stability and its potential long-term effects on cellular health .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models At low doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effectsAdditionally, threshold effects may be observed, where the compound exhibits significant effects only above a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may act as a substrate for certain enzymes, leading to the production of specific metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its activity and function. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. Additionally, its distribution within tissues can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules, ultimately affecting its therapeutic potential .

Properties

IUPAC Name

2-amino-4-methyl-3-propan-2-ylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-5(2)7(6(3)4)8(10)9(11)12;/h5-8H,10H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVMTVNSNJQAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803571-74-5
Record name Leucine, (1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803571-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride
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2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride
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